2-(3-BOC-Aminophenyl)phenol
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Overview
Description
“2-(3-BOC-Aminophenyl)phenol” is a chemical compound with the molecular formula C17H19NO3 . It has a molecular weight of 285.34 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)amino]-2’-hydroxy-1,1’-biphenyl .
Synthesis Analysis
The synthesis of phenolic compounds like “this compound” often involves reactions with active metals such as sodium or potassium to form the corresponding phenoxide . The sp2 hybridized carbon of the benzene ring attached directly to the hydroxyl group acts as an electron-withdrawing group, decreasing the electron density on oxygen .Molecular Structure Analysis
Phenolic compounds, including “this compound”, are characterized by an aromatic ring bearing one or more hydroxyl groups . The basic structural feature of phenolic compounds is an aromatic ring bearing one or more hydroxyl groups .Chemical Reactions Analysis
Phenolic compounds can participate in various chemical reactions. For instance, they can contribute the phenolic hydroxyl group upon reactions with a carboxylic acid or a carboxylic acid derivative such as acid anhydrides or acid halides, forming phenolic esters .Physical and Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties. They play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous chronic diseases, including cardiovascular diseases, diabetes, and cancer. The antioxidant activity of phenolic compounds, such as chlorogenic acid, has been extensively studied, showcasing their potential in therapeutic roles such as hepatoprotective, cardioprotective, and neuroprotective effects (Naveed et al., 2018).
Photocatalytic and Environmental Applications
Certain phenolic compounds have been investigated for their photocatalytic properties and applications in environmental remediation. For instance, modifications to enhance the visible light-driven photocatalytic performance of phenolic-based materials have been explored, highlighting their potential in fields such as pollution degradation and energy conversion (Ni et al., 2016).
Anticancer Properties
The anticancer potential of phenolic compounds has been a subject of significant interest. Studies have indicated that phenolic compounds can modulate crucial pathways in cancer development, including cell cycle arrest, apoptosis, and angiogenesis, suggesting their utility in cancer prevention and therapy (De et al., 2011).
Applications in Food Science and Nutrition
Phenolic compounds are also prominent in the food science and nutrition fields due to their health-promoting properties. Their roles in enhancing food quality, safety, and nutritional value, alongside their potential in managing diabetes and obesity through modulating lipid and glucose metabolism, have been widely documented (Acosta-Estrada et al., 2014).
Mechanism of Action
Target of Action
It is structurally similar to 2-aminophenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
The exact mode of action of 2-(3-BOC-Aminophenyl)phenol remains unclear due to the lack of specific studies on this compound. Phenolic compounds, in general, are known for their antioxidant activity and potential antibacterial properties .
Biochemical Pathways
Phenolic compounds, including this compound, are primarily biosynthesized through the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds.
Pharmacokinetics
The compound’s lipophilicity and electronic and charge properties are key descriptors involved in its pharmacokinetic profile .
Result of Action
Phenolic compounds are known to exhibit antioxidant and potential antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature as it is recommended to be stored in a refrigerated environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWABFIDNHSGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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